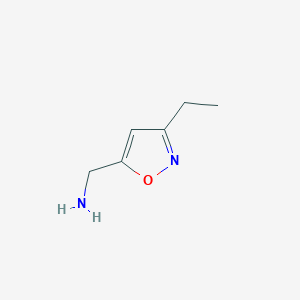

(3-Ethylisoxazol-5-yl)methanamine

Descripción

The Significance of Isoxazole (B147169) Derivatives in Contemporary Organic Synthesis and Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govwisdomlib.org Its derivatives are recognized for their vast therapeutic potential and are integral to the development of numerous pharmaceuticals. nih.govnih.gov The inherent chemical properties of the isoxazole nucleus, including its electron-rich nature and the reactivity of the N-O bond, make it a versatile scaffold for creating diverse molecular architectures. nih.gov

The significance of isoxazole derivatives is underscored by their wide spectrum of biological activities. These compounds have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant agents. nih.govnih.gov The ability to readily modify the isoxazole ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, enhancing their efficacy and selectivity. nih.gov This structural versatility has led to the inclusion of the isoxazole moiety in a number of commercially available drugs, demonstrating its clinical relevance. nih.gov The ongoing exploration of new synthetic methodologies, including transition metal-catalyzed reactions and green chemistry approaches, continues to expand the library of isoxazole derivatives available for drug discovery. nih.govresearchgate.net

Structural Context and Nomenclature of (3-Ethylisoxazol-5-yl)methanamine as an Aminomethylisoxazole

This compound is systematically named based on the rules of chemical nomenclature, which precisely describe its molecular structure. The core of the molecule is an isoxazole ring. An ethyl group (-CH2CH3) is attached to the 3-position of this ring, and a methanamine group (-CH2NH2) is attached to the 5-position. The numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom.

This compound belongs to the subclass of aminomethylisoxazoles, which are characterized by a methylamine (B109427) group attached to the isoxazole ring. The specific arrangement of the ethyl group at the 3-position and the aminomethyl group at the 5-position defines the unique identity and potential reactivity of this compound.

Below is a table detailing the structural and identifying information for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H10N2O |

| CAS Number | 893638-97-6 bldpharm.com |

| SMILES Code | NCC1=NOC(CC)=C1 bldpharm.com |

Overview of Research Trajectories for Isoxazole-Containing Chemical Scaffolds

Research into isoxazole-containing chemical scaffolds is a dynamic and continuously evolving field. nih.gov A primary trajectory involves the synthesis and exploration of novel isoxazole derivatives to uncover new biological activities. nih.govresearchgate.net Scientists are particularly interested in creating hybrids by linking the isoxazole ring with other bioactive scaffolds to develop compounds with enhanced or multi-target activities. mdpi.com This molecular hybridization strategy aims to leverage the synergistic effects of different structural motifs to improve drug-like properties. mdpi.com

Another significant research direction focuses on the development of more efficient and regioselective synthetic methods for isoxazole derivatives. researchgate.net This includes the use of transition metal-catalyzed cycloadditions and cycloisomerization reactions, which allow for precise control over the final molecular structure. researchgate.net Furthermore, there is a growing emphasis on "green chemistry" approaches to synthesize these compounds in a more environmentally friendly manner. nih.gov

The investigation into the structure-activity relationships (SAR) of isoxazole derivatives is also a key research area. nih.gov By systematically modifying the substituents on the isoxazole ring and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for their therapeutic effects. This knowledge is crucial for the rational design of new and more potent drug candidates. nih.gov The broad and enduring interest in isoxazole scaffolds suggests their continued importance in the future of medicinal chemistry and drug discovery. researchgate.netwisdomlib.org

Structure

3D Structure

Propiedades

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-3-6(4-7)9-8-5/h3H,2,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSPQVFNMYRNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424351 | |

| Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145689-96-9 | |

| Record name | 1-(3-Ethyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-ethyl-1,2-oxazol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 3 Ethylisoxazol 5 Yl Methanamine Derivatives

Reactions Involving the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key site for various chemical reactions, including nucleophilic attacks, condensation reactions to form imines, and derivatization through acylation and alkylation.

Nucleophilic Reactivity of the Primary Amine

Primary amines are known for their nucleophilic character, and the amine group in (3-ethylisoxazol-5-yl)methanamine is no exception. The nucleophilicity of amines generally follows the order of secondary > primary > ammonia. masterorganicchemistry.com This reactivity allows the amine to readily attack electrophilic centers. For instance, amines can react with alkyl halides in SN2 reactions to form N-alkylated products. msu.edu The reaction of an amine with an aldehyde or ketone proceeds via a reversible addition-elimination pathway to yield an imine. msu.edu

The nucleophilicity of amines is influenced by several factors, including their basicity and steric hindrance. masterorganicchemistry.com While there is a general correlation between basicity and nucleophilicity, bulky amines may be less nucleophilic than expected due to steric factors. masterorganicchemistry.com

Formation of Imines and Schiff Bases

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines from the reaction of amines with aldehydes or ketones is a reversible process. msu.edu

A study on the reaction of a conformationally restricted amino alcohol, 1-amino-2-indanol, with salicylaldehydes demonstrated the formation of Schiff bases. nih.gov This research highlights the general reactivity of primary amines in forming imine linkages. nih.gov

Acylation and Alkylation Reactions

The aminomethyl group can be readily acylated or alkylated. Acylation typically involves the reaction of the amine with an acyl halide or anhydride (B1165640) to form an amide. msu.edu This reaction proceeds through a nucleophilic addition-elimination mechanism. msu.edu

Alkylation of the primary amine can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu The reaction with an alkyl halide can result in the formation of the corresponding N-alkylated amine. msu.edu However, the product amine can also act as a nucleophile, potentially leading to polyalkylation. msu.edulibretexts.org To achieve selective mono-alkylation, a large excess of the starting amine may be used. msu.edu

The Friedel-Crafts reaction, a classic method for alkylation and acylation of aromatic rings, involves the use of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.comopenstax.org While this reaction is typically applied to aromatic rings, the principles of generating electrophilic species for reaction with nucleophiles are broadly relevant in organic synthesis. masterorganicchemistry.comopenstax.org It is important to note that Friedel-Crafts reactions have limitations and are not successful on rings with strongly deactivating groups or basic amino groups that can be protonated. openstax.org

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring, while generally stable, can undergo specific transformations, most notably ring-opening reactions under certain conditions. These reactions are of significant interest for the synthesis of other functionalized molecules.

Ring-Opening Reactions of Isoxazoles

The N-O bond within the isoxazole ring is susceptible to cleavage, leading to ring-opening. This can be achieved through various methods, including reductive cleavage and reactions with electrophiles.

The N-O bond in isoxazoles can be cleaved under reductive conditions. A common method involves catalytic hydrogenation. Another approach utilizes molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water to afford β-aminoenones in good yields. rsc.orgrsc.org This reaction is believed to proceed through a mechanism where Mo(CO)₆ acts as a catalyst. rsc.org

Other reagents have also been employed for the reductive cleavage of the N-O bond in isoxazoline (B3343090) systems, a related class of compounds. These include Raney nickel, lithium aluminum hydride (LiAlH₄), titanium trichloride (B1173362) (TiCl₃), and samarium iodide (SmI₂). nih.gov For instance, Raney nickel in the presence of AlCl₃ has been used for the cleavage of 2-isoxazoline rings fused to bicyclic systems, resulting in β-hydroxyketones. nih.gov Iron powder in acetic acid has been used for the reductive heterocyclization of (2-nitrophenyl)isoxazoles. nih.gov

A study on the copper/diamine-catalyzed reductive ring-cleavage of isoxazoles to produce fluoroalkylated enaminones highlights a modern approach to this transformation. acs.org This method offers good functional group tolerance and regioselectivity. acs.org

The reductive cleavage of isoxazoles provides a valuable synthetic route to various functionalized acyclic compounds.

| Reagent | Product Type | Reference(s) |

| Mo(CO)₆, H₂O | β-aminoenones | rsc.org, rsc.org |

| Raney Ni, AlCl₃ | β-hydroxyketones | nih.gov |

| Fe, HOAc | Heterocycles (from nitrophenylisoxazoles) | nih.gov |

| Cu/diamine | Fluoroalkylated enaminones | acs.org |

Base-Induced Rearrangements of Isoxazolones

Isoxazolones, which are keto-derivatives of isoxazoles, can undergo significant structural transformations under basic conditions. These rearrangements often involve cleavage of the N-O bond followed by recyclization, leading to different heterocyclic systems.

A notable example of a base-promoted rearrangement is the Boulton-Katritzky rearrangement. This process has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org When a mixture containing the target isoxazolo[4,5-b]pyridine (B12869654) and a rearranged triazole was treated with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60 °C, the rearranged 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govresearchgate.nettriazol-4-yl)pyridine was isolated in high yield. beilstein-journals.org This transformation highlights the susceptibility of the isoxazole ring system to rearrange into more stable heterocyclic structures under the influence of a base.

Another relevant transformation is the facile base-mediated rearrangement of substituted oxetanes, which can lead to the formation of isoxazoles in a cascade reaction. nih.gov While this is a synthetic route to isoxazoles rather than a rearrangement of a pre-existing isoxazole core, it underscores the role of basic conditions in mediating complex cyclization and rearrangement pathways involving isoxazole-related structures. nih.gov

The table below summarizes an example of a base-induced rearrangement.

| Starting Material | Base/Solvent | Temperature | Product | Yield |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone (11a) | K₂CO₃ / DMF | 60 °C | 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govresearchgate.nettriazol-4-yl)pyridine (13a) | 92% |

| Data sourced from a study on the Boulton–Katritzky rearrangement. beilstein-journals.org |

Electrophilic and Nucleophilic Substitutions on the Isoxazole Core

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the substitution pattern and the reaction conditions. The ring is generally considered electron-deficient, which can make electrophilic substitution challenging compared to more electron-rich heterocycles. researchgate.net

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on an unsubstituted isoxazole ring typically occurs at the C4 position. reddit.com This regioselectivity is attributed to the relative stability of the resonance intermediates formed during the reaction. However, the poor nucleophilicity of the isoxazole ring often necessitates harsh reaction conditions or the use of catalysts. researchgate.net To overcome these limitations, strategies such as intramolecular electrophilic aromatic substitution have been developed. For instance, using a cationic gold(I) catalyst, isoxazole-containing fused heterocycles like isoxazolopyridines and isoxazolopyrans can be synthesized in good yields. researchgate.net Another powerful method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) to produce 4-iodoisoxazoles, which can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The substitution of a nitro group at the C5 position is a well-established method for functionalizing the isoxazole core. rsc.org 5-Nitroisoxazoles react readily with a variety of O-, N-, and S-based nucleophiles under mild conditions to yield 5-substituted isoxazole derivatives in excellent yields. rsc.org This SNAr reaction provides a regioselective pathway to polysubstituted isoxazoles that might be difficult to access through other means. researchgate.netrsc.org

The following table presents examples of substitution reactions on the isoxazole core.

| Reaction Type | Isoxazole Derivative | Reagent(s) | Position of Substitution | Product Type |

| SEAr | 2-Alkyn-1-one O-methyl oxime | ICl | C4 | 4-Iodoisoxazole |

| SEAr | 4-Substituted Isoxazole with tethered nucleophile | Cationic Gold(I) catalyst | C5 | Fused Isoxazolopyridines/Isoxazolopyrans |

| SNAr | 3-Substituted-5-nitroisoxazole | Various O, N, S-nucleophiles | C5 | 3,5-Disubstituted Isoxazole |

| SNAr | 3,5-Dinitroisoxazole | Nucleophiles | C5 (selective) | 3-Substituted-5-nitroisoxazole |

| Data compiled from studies on isoxazole functionalization. researchgate.netnih.govrsc.org |

Cycloaddition and Photocycloaddition Reactions of Isoxazoles

Isoxazoles can participate as dienophiles or dipolarophiles in cycloaddition reactions, providing pathways to more complex cyclic and bicyclic systems. nih.gov Photochemical conditions can also induce cycloadditions that are not feasible under thermal conditions.

[2+2] Photocycloaddition (Paternò-Büchi Reaction): Isoxazoles undergo [2+2] photocycloaddition reactions with electronically excited carbonyl compounds, such as aldehydes, to form oxetanes. nih.govresearchgate.net These reactions, known as the Paternò-Büchi reaction, have been reported for methylated isoxazoles, where ring methylation is crucial for achieving high conversion and product stability. nih.govresearchgate.net The reaction proceeds with high regio- and diastereoselectivity, typically yielding exo-adducts. However, the resulting bicyclic oxetanes are often sensitive to acid and can be thermally unstable, sometimes reverting to the starting materials. nih.govresearchgate.net

[3+2] Cycloaddition: The isoxazole ring itself is often formed via a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). mdpi.comnih.gov Conversely, the isoxazole moiety can be a component in intramolecular cycloaddition reactions used to build fused ring systems. For example, an intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the alkyne are part of the same molecule, can be used to construct complex tetracyclic isoxazole-containing systems. mdpi.com This strategy is advantageous as it can form two rings simultaneously and allows for the synthesis of challenging 3,4-disubstituted isoxazoles. mdpi.com

The table below provides an overview of cycloaddition reactions involving isoxazoles.

| Reaction Type | Reactants | Conditions | Product Type |

| [2+2] Photocycloaddition | Methylated Isoxazole, Benzaldehyde | λ = 300 nm, Acetonitrile (B52724) | Bicyclic Oxetane |

| Intramolecular [3+2] Cycloaddition | N-propargylbenzimidazole oxime | Bleach, Dichloromethane | Tetracyclic isoxazole-fused system |

| Data sourced from studies on photocycloaddition and intramolecular cycloaddition reactions. nih.govresearchgate.netmdpi.com |

Formation of Fused Heterocyclic Systems from Isoxazole Precursors

The isoxazole ring is a valuable building block for the synthesis of fused heterocyclic systems. mdpi.comnih.gov Its ability to undergo ring-opening and subsequent recyclization, or to act as a scaffold for annulation reactions, makes it a versatile precursor.

One common strategy involves the intramolecular cycloaddition of a nitrile oxide, generated in situ from an oxime, onto a tethered alkyne or alkene. This approach has been successfully employed to synthesize a variety of isoxazole-fused systems, including tricyclic quinazoline (B50416) alkaloids. nih.gov In one metal-free method, 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-ones react with tert-butyl nitrite (B80452) (TBN) to initiate a sequence of nitration and annulation, forming new C-N, C-C, and C-O bonds in a one-pot process. nih.gov

Another method for creating fused systems is through the pyrolysis of N-heterocyclic isoxazol-5(2H)-ones. researchgate.net Flash vacuum pyrolysis of these precursors generates an iminocarbene intermediate, which can then cyclize to form heterocyclic-fused imidazoles without the structural rearrangements that can complicate similar syntheses from triazole precursors. researchgate.net Furthermore, the reductive ring-opening of isoxazoles to yield β-enaminones provides a functional group handle that can be used for subsequent cyclization reactions to build larger, more complex heterocyclic structures. mdpi.com

The following table showcases methods for synthesizing fused heterocyclic systems from isoxazole precursors.

| Precursor Type | Key Reagent(s) / Conditions | Fused System Formed |

| 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one | tert-butyl nitrite (TBN) | Isoxazole-fused tricyclic quinazoline |

| N-heterocyclic isoxazol-5(2H)-one | Flash Vacuum Pyrolysis (FVP) | Heterocyclic-fused imidazole |

| N-propargylbenzimidazole oxime | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Tetracyclic isoxazolo-pyrrolo-benzimidazole |

| Data compiled from research on the synthesis of fused heterocycles. mdpi.comnih.govresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 3 Ethylisoxazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of (3-Ethylisoxazol-5-yl)methanamine by mapping the chemical environments of its proton (¹H) and carbon-¹³ (¹³C) nuclei. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, and the coupling patterns in ¹H NMR reveal the connectivity of adjacent protons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group, the methanamine moiety, and the isoxazole (B147169) ring. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, a result of spin-spin coupling. The aminomethyl protons (CH₂NH₂) are anticipated to appear as a singlet, which may broaden in the presence of exchange phenomena, and the isoxazole ring proton will present as a singlet in the aromatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct peaks are expected for the two carbons of the ethyl group, the aminomethyl carbon, and the three carbons of the isoxazole ring. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) ppm | Assignment |

| 1.25 (t, 3H) | -CH₂CH ₃ |

| 2.70 (q, 2H) | -CH ₂CH₃ |

| 3.90 (s, 2H) | -CH ₂NH₂ |

| 6.30 (s, 1H) | Isoxazole C4-H |

| 1.80 (br s, 2H) | -NH₂ |

Note: Predicted data based on analogous structures. Solvent: CDCl₃. t = triplet, q = quartet, s = singlet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₀N₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure, with cleavage often occurring at the weaker bonds, such as the bond between the isoxazole ring and the aminomethyl group.

| Mass Spectrometry Data | |

| m/z | Assignment |

| 126.08 | [M]⁺ (Molecular Ion) |

| 111.06 | [M - NH]⁺ |

| 97.07 | [M - C₂H₅]⁺ |

| 82.05 | [M - C₂H₅ - NH]⁺ |

| 55.04 | [C₃H₃O]⁺ |

Note: Predicted data based on the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the ethyl and methylene groups, the C=N and C=C bonds within the isoxazole ring, and the N-O bond of the isoxazole ring.

| Infrared (IR) Spectroscopy Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3250 (broad) | N-H stretching (primary amine) |

| 2975-2850 | C-H stretching (aliphatic) |

| 1620 | C=N stretching (isoxazole ring) |

| 1580 | C=C stretching (isoxazole ring) |

| 1450 | N-H bending (primary amine) |

| 1150-1050 | N-O stretching (isoxazole ring) |

Note: Predicted data based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the isoxazole ring in this compound, exhibit characteristic absorption maxima (λ_max). The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the isoxazole ring.

| UV-Vis Spectroscopy Data | |

| λ_max (nm) | Solvent |

| 210-230 | Ethanol |

Note: Predicted data based on the isoxazole chromophore.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable for analyzing non-volatile compounds like this compound.

HPLC is a robust technique for the separation, identification, and quantification of components in a mixture. A typical reversed-phase HPLC method for this compound would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

| HPLC Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | Compound-specific |

UPLC is an evolution of HPLC that uses smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency over traditional HPLC.

| UPLC Parameters | |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Retention Time | Shorter than HPLC, compound-specific |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

As of the current literature review, detailed X-ray crystallographic data for the specific compound this compound is not publicly available. While crystallographic studies have been conducted on analogous isoxazole derivatives, providing insights into their three-dimensional structures and intermolecular interactions, no such analysis has been reported for this compound itself.

The determination of a crystal structure through single-crystal X-ray diffraction is a definitive method for elucidating the precise atomic arrangement within a solid-state material. This technique would provide invaluable information on the bond lengths, bond angles, and torsion angles of the this compound molecule. Furthermore, it would reveal the supramolecular architecture, detailing the network of intermolecular interactions, such as hydrogen bonds and other non-covalent forces, that govern the packing of molecules in the crystal lattice.

In the absence of experimental data for this compound, any discussion of its solid-state structure remains speculative. A future crystallographic investigation would be necessary to provide the definitive data required for a thorough structural analysis. Such a study would yield a crystallographic information file (CIF), which contains all the necessary data to describe the crystal structure, including unit cell dimensions, space group, and atomic coordinates. From this, a detailed analysis of the molecular and supramolecular features could be performed.

Computational Chemistry and Theoretical Investigations of 3 Ethylisoxazol 5 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules like (3-Ethylisoxazol-5-yl)methanamine. Methods such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are commonly employed to determine molecular geometries, atomic charges, and frontier molecular orbitals (HOMO and LUMO).

For the isoxazole (B147169) ring, a core component of the target molecule, DFT calculations reveal the distribution of electron density. In related methyl-substituted oxazoles, it has been shown that the oxygen atom is a site of negative charge, while the nitrogen atom can be either slightly positive or negative depending on the substitution pattern. The carbon atoms of the ring also exhibit varying charges, influencing their reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Studies on substituted isoxazoles have shown that the nature and position of substituents significantly influence the energies of these frontier orbitals.

Table 1: Representative Quantum Chemical Data for a Substituted Isoxazole Analog

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The data presented in this table is illustrative and based on general findings for substituted isoxazoles. Actual values for this compound would require specific calculations.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of molecules. For a flexible molecule like this compound, which possesses rotatable bonds in its ethyl and methanamine substituents, MD simulations can map the potential energy surface and identify low-energy conformations.

The conformational landscape of this compound would be determined by the rotational barriers around the C-C bond of the ethyl group and the C-C and C-N bonds of the methanamine group. MD simulations can track the trajectories of atoms over time, revealing the accessible conformations and the frequency of transitions between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. While specific MD studies on this molecule are not available, the principles of conformational analysis are well-established. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation of newly synthesized compounds. Methodologies for predicting NMR shifts range from empirical rule-based systems to more accurate quantum mechanical calculations and machine learning models. nih.gov

For this compound, the 1H and 13C NMR chemical shifts can be predicted. The protons and carbons of the isoxazole ring would have characteristic shifts influenced by the electronegativity of the nitrogen and oxygen atoms and the electronic effects of the substituents. For instance, the proton on the C4 position of the isoxazole ring in 3,5-disubstituted isoxazoles typically appears in a distinct region of the 1H NMR spectrum. The chemical shifts of the ethyl and methanamine protons and carbons would also be predictable based on their local chemical environments. Advanced methods, such as those employing Graph Neural Networks (GNNs), have shown high accuracy in predicting 1H chemical shifts for a wide range of small molecules. nih.gov

Table 2: Predicted 1H NMR Chemical Shifts for a Hypothetical this compound Structure

| Proton | Predicted Chemical Shift (ppm) |

| Isoxazole H-4 | 6.0 - 6.5 |

| CH2 (methanamine) | 3.8 - 4.2 |

| CH2 (ethyl) | 2.7 - 3.0 |

| CH3 (ethyl) | 1.2 - 1.5 |

| NH2 | 1.5 - 2.5 (broad) |

Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For isoxazole derivatives, theoretical studies have often focused on their synthesis, particularly through 1,3-dipolar cycloaddition reactions. researchgate.net

Beyond synthesis, the reactivity of the this compound molecule itself can be studied theoretically. For example, the basicity of the methanamine nitrogen and the potential for electrophilic or nucleophilic attack on the isoxazole ring can be assessed. Collision-induced dissociation (CID) studies on deprotonated isoxazole and 3-methyl isoxazole, investigated through direct chemical dynamics simulations, have provided detailed insights into their fragmentation pathways at an atomic level. nih.gov Such studies can reveal the intrinsic reactivity and stability of the isoxazole core.

Analysis of Molecular Descriptors (e.g., Topological Polar Surface Area, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and in the prediction of pharmacokinetic properties of potential drug candidates.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. TPSA is calculated based on the contributions of polar atoms, primarily oxygen and nitrogen. nih.govnih.govresearchgate.net For this compound, the presence of the isoxazole ring (with one nitrogen and one oxygen) and the primary amine group would contribute significantly to its TPSA.

The number of rotatable bonds is another important descriptor related to molecular flexibility. A higher number of rotatable bonds is often associated with better binding to a biological target but can also lead to lower oral bioavailability. This compound has rotatable bonds in its ethyl and methanamine side chains.

Table 3: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| Topological Polar Surface Area (TPSA) | 52.1 Å2 |

| Number of Rotatable Bonds | 3 |

Note: These values are calculated based on the chemical structure of this compound.

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the compound "this compound" to generate a thorough and scientifically accurate article that adheres to the detailed outline provided. The existing research focuses on related isoxazole derivatives, but not specifically on the ethyl-substituted methanamine variant in the contexts requested.

Therefore, it is not possible to provide a detailed analysis of its role in the synthesis of complex organic architectures, functionalized heterocyclic systems, peptidomimetics, chemical library diversity, hybrid molecules, or as a bioisosteric replacement. Writing an article on this specific compound would require speculation based on the behavior of similar molecules, which would not meet the required standards of scientific accuracy for the requested subject.

Future Directions and Emerging Research Areas

Development of Novel and More Efficient Synthetic Pathways for Isoxazole (B147169) Derivatives

The synthesis of isoxazoles, particularly polysubstituted derivatives, remains an area of active research. researchgate.net While numerous methods exist for creating mono- and disubstituted isoxazoles, the synthesis of trisubstituted versions presents greater challenges, especially concerning regioselectivity in common 1,3-dipolar cycloadditions. researchgate.netnih.gov Future efforts will likely focus on overcoming these hurdles to provide more versatile and efficient routes to complex isoxazole structures.

One promising direction is the refinement of one-pot cascade reactions. researchgate.netorganic-chemistry.org These methods, which combine multiple reaction steps into a single procedure, offer significant advantages in terms of time and resource efficiency. For example, a one-pot, three-step procedure using a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes has been shown to produce 3,5-disubstituted isoxazoles with good yields and regioselectivity. nih.govorganic-chemistry.org Further development of such cascade reactions, potentially incorporating new catalysts or reaction conditions, could lead to even more streamlined and environmentally friendly syntheses. researchgate.net

The use of flow chemistry is another avenue with considerable potential for improving the synthesis of isoxazole derivatives. researchgate.net Flow processes can offer better control over reaction parameters, enhanced safety for exothermic reactions, and the ability to telescope multiple steps into a continuous sequence. researchgate.net Research into leveraging flow chemistry for the synthesis of trisubstituted isoxazoles has already demonstrated its feasibility, and future work will likely expand the scope and efficiency of these methods. researchgate.net

Furthermore, the development of novel catalytic systems is crucial. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes has emerged as a mild and efficient method for producing substituted isoxazoles. organic-chemistry.org Similarly, palladium-catalyzed multi-component coupling reactions have been employed to create pyrazole (B372694) and isoxazole derivatives. organic-chemistry.org The exploration of new catalysts and the optimization of existing ones will continue to be a major focus, aiming for higher yields, greater functional group tolerance, and improved sustainability.

Exploration of Undiscovered Reactivity Profiles of Aminomethylisoxazoles

While the synthesis of isoxazoles is a well-trodden path, the reactivity of specific derivatives like aminomethylisoxazoles remains a fertile ground for discovery. The aminomethyl group attached to the isoxazole ring introduces a nucleophilic center, opening up a wide array of potential chemical transformations that have yet to be fully explored.

Future research will likely focus on the functionalization of the amino group. This could involve reactions such as acylation, alkylation, and arylation to create a diverse library of amide, secondary, and tertiary amine derivatives. These new compounds could then be screened for a variety of biological activities or used as building blocks for more complex molecular architectures. The inherent reactivity of the amine also allows for its participation in cyclization reactions, potentially leading to the formation of novel fused heterocyclic systems containing the isoxazole motif.

Another area of interest is the influence of the aminomethyl group on the reactivity of the isoxazole ring itself. The electron-donating nature of the aminomethyl substituent could modulate the ring's susceptibility to electrophilic or nucleophilic attack. Systematic studies investigating the regioselectivity of reactions such as halogenation, nitration, and metal-catalyzed cross-coupling on the aminomethylisoxazole scaffold would provide valuable insights into its chemical behavior.

Furthermore, the aminomethylisoxazole core could serve as a ligand for metal complexes. The nitrogen atom of the amino group and the nitrogen and oxygen atoms of the isoxazole ring provide multiple potential coordination sites. The synthesis and characterization of such metal complexes could lead to the development of new catalysts or functional materials with interesting electronic and magnetic properties.

Advanced Computational Approaches for Predictive Design

The integration of computational chemistry has become an indispensable tool in modern chemical research, and its application to the design of isoxazole derivatives is poised to accelerate discovery. researchgate.netresearchgate.net Chemoinformatics and molecular modeling techniques offer a powerful means to predict and interpret the properties and activities of novel compounds, thereby guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov

One of the key applications of computational approaches is in the prediction of biological activity. researchgate.net Molecular docking studies, for instance, can be used to simulate the interaction of designed isoxazole derivatives with specific protein targets. researchgate.netnih.gov This allows for the in-silico screening of large virtual libraries of compounds, identifying those with the highest predicted binding affinities and most favorable interaction profiles. researchgate.net Such studies can significantly reduce the time and cost associated with traditional high-throughput screening.

Beyond predicting binding, computational methods can also be used to forecast the pharmacokinetic properties of new compounds, an approach often referred to as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction. nih.gov By analyzing parameters such as lipophilicity, water solubility, and potential for metabolism by cytochrome P450 enzymes, researchers can prioritize compounds with a higher likelihood of possessing drug-like properties. nih.govfrontiersin.org

Furthermore, quantum mechanical calculations can provide deep insights into the electronic structure and reactivity of isoxazole derivatives. These calculations can help to rationalize observed reaction outcomes and predict the feasibility of new synthetic transformations. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of these methods will undoubtedly improve, making them an even more integral part of the design-synthesis-testing cycle for new isoxazole-based molecules.

Integration with Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of the isoxazole ring make it an attractive building block for the creation of novel materials and supramolecular assemblies. The field of materials science is increasingly looking towards organic molecules to construct functional materials with tailored properties, and isoxazole derivatives are well-positioned to contribute to this area.

The ability of isoxazoles to act as hydrogen bond donors and acceptors, coupled with their potential for π-stacking interactions, makes them ideal candidates for the design of self-assembling systems. mdpi.com Through careful molecular design, it should be possible to create isoxazole-containing molecules that spontaneously organize into well-defined supramolecular structures such as liquid crystals, gels, or crystalline co-crystals. These materials could find applications in areas such as organic electronics, sensing, and drug delivery.

The incorporation of isoxazole units into polymer backbones or as pendant groups is another promising avenue of research. Polyisoxazoles have been investigated for their potential as semiconductors, and further exploration in this area could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The versatility of isoxazole chemistry allows for the fine-tuning of the electronic properties of these polymers by introducing different substituents onto the isoxazole ring.

Furthermore, the ability of isoxazoles to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) and coordination polymers. These materials, which consist of metal nodes linked by organic ligands, can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The design and synthesis of isoxazole-based linkers for MOFs is an emerging area of research with significant potential.

Automated Synthesis and High-Throughput Experimentation for Isoxazole Scaffold Derivatization

The demand for large and diverse libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) techniques. mdpi.com These approaches are particularly well-suited for the derivatization of versatile scaffolds like the isoxazole ring.

Automated synthesis platforms can be programmed to perform a series of reactions in a parallel or sequential manner, allowing for the rapid generation of a multitude of isoxazole derivatives from a common starting material. nih.gov This can be coupled with solid-phase synthesis techniques, where the isoxazole core is attached to a solid support, facilitating purification and handling. nih.gov The generation of isoxazole-based combinatorial libraries on solid phase has been successfully demonstrated and is a powerful tool for exploring structure-activity relationships. nih.gov

High-throughput experimentation involves the use of miniaturized reactors and robotic systems to perform a large number of experiments simultaneously under different conditions. This can be used to rapidly screen for optimal reaction conditions for the synthesis of a particular isoxazole derivative or to evaluate the properties of a library of compounds. For example, HTE can be employed to screen for the catalytic activity of a series of isoxazole-based ligands or to assess the biological activity of a combinatorial library against a particular target.

The integration of automated synthesis and HTE with computational design tools creates a powerful closed-loop system for accelerated discovery. In this paradigm, computational models can be used to design a virtual library of isoxazole derivatives, which are then synthesized using automated platforms. The properties of these compounds are then evaluated using HTE, and the resulting data is used to refine the computational models, leading to the design of the next generation of improved molecules. This iterative cycle of design, synthesis, and testing has the potential to dramatically shorten the timeline for the development of new isoxazole-based drugs and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Ethylisoxazol-5-yl)methanamine, and how is its structure validated?

- Synthesis : A common approach involves condensation reactions of β-(isoxazol-5-yl) enamines with acetyl chloride or acids under controlled conditions, followed by purification via column chromatography . For example, 3-methyl-5-isoxazolecarboxaldehyde can react with methylamine, followed by hydrolysis and salt formation to yield derivatives .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for molecular weight validation .

Q. How does the ethyl substituent on the isoxazole ring influence the compound’s reactivity?

- The ethyl group introduces steric hindrance, reducing nucleophilic attack at the C-5 position of the isoxazole ring. Electronically, it exerts a weak electron-donating effect via hyperconjugation, stabilizing intermediates in reactions like alkylation or acylation .

- Comparative Data :

| Compound | Substituent | Reactivity with AcCl | Notes |

|---|---|---|---|

| This compound | Ethyl | Moderate | Steric hindrance slows condensation |

| (3-Methylisoxazol-5-yl)methanamine | Methyl | High | Faster due to smaller substituent |

Q. What are the stability and storage requirements for this compound?

- The compound is hygroscopic and should be stored under inert gas (e.g., N₂) at –20°C. Stability studies show degradation <5% over 6 months under these conditions. Avoid exposure to strong acids/bases to prevent ring-opening reactions .

Advanced Research Questions

Q. How can researchers mitigate unexpected side reactions (e.g., self-condensation) during synthesis?

- Self-condensation of β-(isoxazol-5-yl) enamines can occur under acidic conditions (e.g., HCl or AcCl). To suppress this:

- Use dilute reaction conditions (<0.1 M) to reduce intermolecular collisions.

- Employ low temperatures (0–5°C) during acid treatment .

- Experimental Design : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates promptly.

Q. What methodologies are optimal for studying the compound’s biological activity and target interactions?

- In Vitro Assays :

- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) at varying concentrations (1–100 µM).

- Receptor binding: Radioligand displacement assays (e.g., IC₅₀ determination via competitive binding) .

Q. How can contradictions in reported reactivity data (e.g., stability vs. reactivity) be resolved?

- Case Study : Discrepancies in nitro-group reduction rates may arise from solvent polarity (e.g., ethanol vs. DMF) or catalyst choice (Pd/C vs. Raney Ni).

- Resolution : Replicate experiments under standardized conditions (solvent, temperature, catalyst) and validate via kinetic studies (e.g., rate constant calculation) .

- Data Analysis : Use multivariate regression to isolate variables (e.g., substituent size, solvent polarity) contributing to reactivity differences.

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.